Butyrolactone V

説明

ブチロラクトン V: は、環状エステルであるブチロラクトン類に属する化学化合物です。さまざまな植物や微生物に見られる天然化合物です。

製法

合成経路および反応条件:

1,4-ブタンジオールの脱水素化: この方法は、銅または亜鉛などの触媒の存在下、1,4-ブタンジオールを高温で脱水素化してブチロラクトン V を生成する反応です.

ヒドロキシ酸の環化: この方法は、酸性条件下でヒドロキシ酸を環化させてブチロラクトン V を形成する反応です.

テトラヒドロフランからの合成: この方法は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してテトラヒドロフランを酸化してブチロラクトン V を生成する反応です.

工業的製造方法: ブチロラクトン V の工業的製造は、通常、触媒の存在下、1,4-ブタンジオールを高溫で脱水素化する方法で行われます。 この方法は、収率が高く効率的であるため好まれています .

準備方法

Synthetic Routes and Reaction Conditions:

Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst such as copper or zinc at elevated temperatures to produce butyrolactone V.

Ring-Closing of Hydroxy Acids: This method involves the cyclization of hydroxy acids under acidic conditions to form this compound.

Synthesis from Tetrahydrofuran: This method involves the oxidation of tetrahydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide to produce this compound.

Industrial Production Methods: The industrial production of this compound typically involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst at high temperatures. This method is preferred due to its high yield and efficiency .

化学反応の分析

Hydrolysis and Equilibrium with γ-Hydroxybutyric Acid (GHB)

γ-Butyrolactone undergoes hydrolysis under acidic or basic conditions to form γ-hydroxybutyric acid (GHB). Key findings include:

-

Acidic Hydrolysis : In acidic media (pH < 7), GBL and GHB exist in equilibrium. The equilibrium constant at 37°C is , favoring GBL under gastric conditions, which explains its partial survival in the stomach before absorption .

-

Basic Hydrolysis : In NaOH, GBL is irreversibly hydrolyzed to sodium GHB .

Table 1: Hydrolysis Conditions and Outcomes

| Medium | Temperature | Key Product | Equilibrium/Outcome |

|---|---|---|---|

| Acidic (H₂O) | 37°C | GHB/GBL mixture | |

| Basic (NaOH) | RT | Sodium GHB | Complete conversion |

Polymerization and Thermal Behavior

GBL polymerizes via ring-opening to form poly(γ-butyrolactone) (PGBL), which reverts to monomer upon thermal cracking:

-

Catalytic Polymerization : Using lithium diisopropylamide (LDA), GBL undergoes deprotonation at the α-carbon, initiating polymerization .

-

Thermal Reversibility : PGBL decomposes at elevated temperatures (~200°C), regenerating GBL with minimal byproducts .

Applications : PGBL is a biodegradable alternative to poly(4-hydroxybutyrate) (P4HB), with cost advantages in biomedical materials .

Protonation in Superacidic Media

In HF/AsF₅ or HF/SbF₅ systems, GBL is protonated exclusively at the carbonyl oxygen, forming [(CH₂)₃OCOH]⁺[AsF₆]⁻. Key observations :

-

Structural Confirmation : Single-crystal X-ray analysis reveals a planar oxonium ion with C···F contacts (2.95–3.10 Å), attributed to electrostatic interactions rather than covalent bonding.

-

Deuterium Exchange : Protonated GBL undergoes H/D exchange at the carbonyl oxygen in DF/AsF₅, yielding [(CH₂)₃OCOD]⁺[AsF₆]⁻ .

Carboxylative Cyclization with Allylic Alcohols

A 2024 study demonstrated photoredox-catalyzed synthesis of γ-butyrolactones from allylic alcohols using CO₂:

-

Mechanism :

Table 2: Optimized Reaction Conditions

| Substrate | Catalyst | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| α,α-Diaryl alcohols | fac-[Ir(dFppy)₃] | 92 | >20:1 |

| Aliphatic alcohols | DABCO/HCO₂Cs | 85 | 1.1:1 |

Photoredox-Catalyzed Lactonization

Recent advances employ photoredox catalysis for γ-butyrolactone synthesis:

-

Radical Pathways : Single-electron transfer (SET) from photocatalysts (e.g., Ru(bpy)₃²⁺) generates radicals that undergo cyclization. For example, aryl diazonium salts react with alkenes to form 5,5-disubstituted γ-butyrolactones .

Table 3: Photoredox Substrates and Outcomes

| Radical Precursor | Photocatalyst | Product Substitution | Yield (%) |

|---|---|---|---|

| Aryl diazonium | Ru(bpy)₃(PF₆)₂ | 5,5-Diaryl | 78–92 |

| NHP ester | Ir(ppy)₂(dtbbpy)PF₆ | 5-Alkyl | 65–88 |

科学的研究の応用

Pharmacological Applications

Butyrolactone V has been studied for its numerous pharmacological activities, including:

- Anticancer Activity : BLV has shown promise as an anticancer agent. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that BLV derivatives exhibit cytotoxic effects against cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

- Antimicrobial Effects : BLV exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its ability to inhibit the growth of certain microorganisms makes it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Recent studies suggest that BLV may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Table 1: Pharmacological Activities of this compound

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its structural motif is prevalent in many bioactive compounds, making it valuable in medicinal chemistry.

- Synthesis of Derivatives : Various synthetic methods have been developed to create derivatives of BLV that enhance its biological activities or modify its properties for specific applications. These derivatives can exhibit improved efficacy against diseases or enhanced stability .

- Intermediate in Chemical Synthesis : BLV is utilized as an intermediate in the synthesis of more complex organic molecules. Its five-membered lactone structure allows for versatile reactions, facilitating the development of new pharmaceuticals and agrochemicals .

Agricultural Applications

Recent research has indicated potential applications of this compound in agriculture:

- Plant Growth Regulation : Studies have shown that BLV compounds can regulate plant growth activities, influencing root and bud development in both monocotyledons and dicotyledons. This suggests a role for BLV as a novel plant growth regulator, which could be beneficial in agricultural practices .

Table 2: Agricultural Applications of this compound

| Application Type | Description | References |

|---|---|---|

| Plant Growth Regulator | Regulates growth activity of roots and buds |

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Studies : A study conducted by Roy et al. isolated butyrolactone derivatives from marine sources and evaluated their cytotoxicity against various cancer cell lines, demonstrating significant anticancer activity with IC50 values indicating potent effects .

- Neuroprotection Research : In vivo assays were performed to assess the neuroprotective effects of BLV on mouse models of neurodegenerative diseases. Results indicated that treatment with BLV reduced markers of oxidative stress and improved cognitive function .

- Agricultural Trials : Field trials have been conducted to assess the efficacy of BLV as a plant growth regulator. Results showed enhanced root development and increased yield in treated crops compared to controls, indicating its potential utility in sustainable agriculture practices .

作用機序

ブチロラクトン V は、特定の分子標的や経路と相互作用することによってその効果を発揮します。微生物ではシグナル分子として作用し、遺伝子発現や細胞プロセスを調節します。 ヒトでは、γ-アミノ酪酸受容体に結合することにより中枢神経抑制剤として作用するγ-ヒドロキシ酪酸に代謝されます .

類似化合物の比較

類似化合物:

ブチロラクトン I: ブチロラクトンファミリーのもう1つのメンバーであり、抗菌活性と細胞毒性で知られています.

アスプルビノン H: 強力な生物活性を有するブチロラクトン誘導体.

4,4’-ジヒドロキシピルビノン: 独特の構造特徴と生物活性を有するブチロラクトン化合物.

ブチロラクトン V の独自性: 微生物におけるシグナル分子としての役割と、医学における治療の可能性は、ブチロラクトン V を非常に興味深い化合物にしています .

類似化合物との比較

Butyrolactone I: Another member of the butyrolactone family, known for its antimicrobial and cytotoxic activities.

Aspulvinone H: A butyrolactone derivative with potent biological activities.

4,4’-Dihydroxypulvinone: A butyrolactone compound with unique structural features and biological activities.

Uniqueness of Butyrolactone V: Its ability to act as a signaling molecule in microorganisms and its therapeutic potential in medicine make it a compound of significant interest .

生物活性

Butyrolactone V, a member of the butyrolactone family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

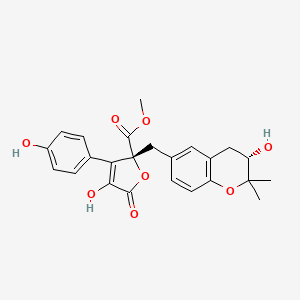

Chemical Structure and Properties

This compound is characterized by a five-membered lactone ring structure, which is common among biologically active compounds. Its structural formula can be represented as follows:

This compound exhibits properties that allow it to interact with various biological systems, making it a subject of interest in pharmacological studies.

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Recent studies have shown that butyrolactone derivatives, including this compound, exhibit significant inhibitory activity against PTP1B, an enzyme implicated in type 2 diabetes and obesity. The IC50 values for these compounds indicate their potency:

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | 52.17 | PTP1B inhibitor |

| Butyrolactone I | 51.39 | Antioxidant activity |

These findings suggest that this compound could be developed as a therapeutic agent for managing type 2 diabetes by modulating insulin signaling pathways .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties through modulation of the NF-κB signaling pathway. This activity is crucial in the context of chronic inflammatory diseases:

| Study Reference | Compound | Mechanism of Action |

|---|---|---|

| Entry 1 | Santonine-derived butyrolactone | Inhibition of UbcH5c, reducing inflammation |

| Entry 2 | Phthalide-based butyrolactone | Anti-inflammatory effects in rat models |

These compounds have shown effectiveness in various animal models, indicating potential clinical applications in inflammatory conditions .

3. Antitumor Activity

Research indicates that butyrolactones possess antitumor properties. For instance, specific derivatives have been tested against various cancer cell lines:

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| This compound | Breast cancer | 25.0 |

| Butyrolactone I | Colon cancer | 30.5 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Study: GBL Dependence and Withdrawal

A notable case study involved patients who developed dependence on gamma-butyrolactone (GBL), a compound closely related to this compound. Symptoms of withdrawal varied significantly among individuals:

- Duration of withdrawal symptoms: 24 hours to 11 days

- Dosage regimens prior to withdrawal: Once to eight times per day over several months

This case study underscores the importance of understanding the pharmacokinetics and potential for dependence associated with butyrolactones .

特性

IUPAC Name |

methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYYYUKWBLFQH-MHECFPHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。